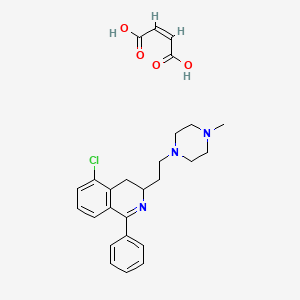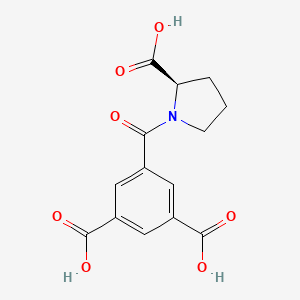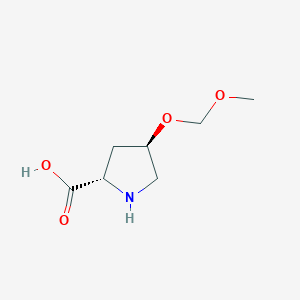
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted isoquinoline core, which is often associated with significant biological activity. The presence of the piperazine moiety further enhances its pharmacological potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the chloro-substituted isoquinoline reacts with 4-methylpiperazine under basic conditions.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-methyl-2-propoxyphenyl-(4-methylpiperazin-1-yl)methanone
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]
Uniqueness
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is unique due to its specific structural features, such as the combination of the chloro-substituted isoquinoline core and the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H30ClN3O4 |
|---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;5-chloro-3-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26ClN3.C4H4O4/c1-25-12-14-26(15-13-25)11-10-18-16-20-19(8-5-9-21(20)23)22(24-18)17-6-3-2-4-7-17;5-3(6)1-2-4(7)8/h2-9,18H,10-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
LLMJJLYZALLOMR-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)







![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)
